BROMOBIS(INDENYL)VANADIUM (III) 97
Description
Bromobis(indenyl)vanadium(III) 97 (CAS: 196815-75-5) is an organometallic vanadium compound with the molecular formula C₁₈H₁₄BrV . It features two indenyl ligands (C₉H₇⁻) coordinated to a vanadium(III) center, along with a bromine atom. Indenyl ligands are known for their ability to adopt η⁵ (pentahapto) or η³ (trihapto) coordination modes, depending on reaction conditions, which can influence the compound’s reactivity and catalytic behavior . This compound is typically air-sensitive and requires inert handling, consistent with many transition metal organometallics.
Properties
CAS No. |
196815-75-5 |
|---|---|
Molecular Formula |
C18H14BrV |
Molecular Weight |
361.15 |
Synonyms |
BROMOBIS(INDENYL)VANADIUM (III) 97 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
- Bromobis(indenyl)vanadium(III) 97 vs. Molybdenum Benzindenyl Complexes Molybdenum analogs, such as benz[e]indenyl and benz[f]indenyl complexes, exhibit η⁵-to-η³ haptotropic rearrangements upon reaction with tris(pyrazolyl)methane, as confirmed by NMR and X-ray crystallography . Key Difference: Molybdenum complexes demonstrate confirmed η³ coordination post-rearrangement, while vanadium’s coordination mode remains assumed to be η⁵ in the absence of contradictory data .
- Bromobis(indenyl)vanadium(III) 97 vs. Vanadyl Stearate Vanadyl stearate (CAS: 25694-91-1, C₃₆H₇₀O₅V) contains a vanadium(IV) center bonded to an oxo ligand and a stearate chain, resulting in a lipophilic, thermally stable compound . Unlike Bromobis(indenyl)vanadium(III) 97, vanadyl stearate lacks π-coordinated ligands, making it less reactive in organometallic transformations but more suited for industrial catalysis (e.g., polymerization) .
Physicochemical Properties
| Property | Bromobis(indenyl)vanadium(III) 97 | Vanadyl Stearate | Molybdenum Benzindenyl Complexes |
|---|---|---|---|
| Molecular Weight (g/mol) | 360.84 | 632.94 | Varies (Mo-based) |
| Oxidation State | +3 | +4 | Mo(0) to Mo(VI) |
| Coordination Mode | Assumed η⁵ | Oxy ligand (VO²⁺) | η³ (post-rearrangement) |
| Solubility | Organic solvents | Non-polar solvents | Polar aprotic solvents |
| Key Reactivity | Organometallic catalysis | Industrial catalysis | Haptotropic rearrangement studies |
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Ligand and Metal Center Impact
| Feature | Bromobis(indenyl)vanadium(III) 97 | Molybdenum Benzindenyl Complexes |
|---|---|---|
| Metal Reactivity | Redox-active V(III) | Mo’s higher oxidation states |
| Ligand Flexibility | Potential η⁵/η³ shifts | Confirmed η⁵ → η³ rearrangement |
| Catalytic Utility | Hypothesized C–C bond formation | Model systems for haptotropic studies |
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